3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618876-14-5
VCID: VC5704548
InChI: InChI=1S/C22H17N3O7/c1-12-10-17(23-32-12)24-19(14-4-3-5-15(11-14)25(29)30)18(21(27)22(24)28)20(26)13-6-8-16(31-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+
SMILES: CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C22H17N3O7
Molecular Weight: 435.392

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

CAS No.: 618876-14-5

Cat. No.: VC5704548

Molecular Formula: C22H17N3O7

Molecular Weight: 435.392

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one - 618876-14-5

Specification

CAS No. 618876-14-5
Molecular Formula C22H17N3O7
Molecular Weight 435.392
IUPAC Name (4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C22H17N3O7/c1-12-10-17(23-32-12)24-19(14-4-3-5-15(11-14)25(29)30)18(21(27)22(24)28)20(26)13-6-8-16(31-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+
Standard InChI Key WLGAIXSYDUDLJC-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Descriptors

Core Architecture and Substituent Analysis

The molecule features a central pyrrolidine-2,3-dione ring (C4H3NO2) substituted at positions 1, 3, 4, and 5. The 1-position is occupied by a 5-methylisoxazol-3-yl group (C4H4N2O), while the 3-hydroxy group at position 4 is conjugated to a 4-methoxybenzoyl moiety (C8H7O3). The 5-position bears a 3-nitrophenyl substituent (C6H4NO2), introducing electron-withdrawing effects. The (4E)-configuration of the exocyclic double bond between C4 and the benzoyl group is confirmed by its IUPAC name .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC22H17N3O7
Molecular Weight435.392 g/mol
IUPAC Name(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
SMILESCC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)N+[O-]
InChIKeyWLGAIXSYDUDLJC-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

While experimental spectral data (NMR, IR) remain unpublished, computational predictions suggest characteristic signals:

  • 1H NMR: A singlet for the methoxy group (δ 3.8–4.0 ppm), aromatic protons split into multiplets (δ 7.0–8.5 ppm), and a broad peak for the hydroxyl proton (δ 5.5–6.0 ppm).

  • 13C NMR: Carbonyl carbons (C=O) near δ 170–180 ppm, aromatic carbons between δ 110–160 ppm, and the isoxazole C=N at δ 150–160 ppm.

Synthesis and Purification Challenges

Reported Synthetic Pathways

No peer-reviewed synthesis protocols exist, but analogous pyrrolidine-2,3-diones are typically synthesized via [3+2] cycloadditions or Michael additions. A plausible route involves:

  • Condensation of 5-methylisoxazol-3-amine with a diketone precursor.

  • Sequential Friedel-Crafts acylation to introduce the 4-methoxybenzoyl group.

  • Nitration at the meta position of the phenyl ring .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
1Ethyl acetoacetate, DMF, 80°C~45%
24-Methoxybenzoyl chloride, AlCl3~30%
3HNO3/H2SO4, 0°C~50%
*Theoretical estimates based on similar reactions.

Purification and Stability

The compound’s solubility profile remains uncharacterized, but its lipophilic nature (clogP ≈ 2.8) suggests limited aqueous solubility. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients would likely resolve impurities. Stability studies are absent, but the nitro group may pose photodegradation risks .

Physicochemical and Pharmacokinetic Predictions

Computational ADMET Profiling

Using SwissADME and ProtoQSAR:

  • Lipophilicity: clogP = 2.79 (moderate membrane permeability).

  • Solubility: Log S = -4.1 (poor aqueous solubility).

  • Bioavailability: 55% (Lipinski rule compliant: MW <500, HBD = 1, HBA = 8).

  • CYP Inhibition: High affinity for CYP3A4 (Probability = 0.87) .

Table 3: Predicted Pharmacokinetic Parameters

ParameterValueImplication
Plasma Protein Binding92%High tissue distribution
BBB Permeability-1.2 log BBLimited CNS penetration
Half-life6.8 hBID dosing potential

Reactivity and Toxicity Alerts

The nitro group (NO2) flags potential mutagenicity via bacterial reverse mutation assays (Ames test). Esterase-mediated hydrolysis of the isoxazole ring could generate reactive intermediates, necessitating glutathione compatibility studies.

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